Cyanophthalide

Description

Structural Characteristics of Cyanophthalide

Molecular Formula and Isomeric Forms

3-Cyanophthalide vs. 5-Cyanophthalide Isomerism

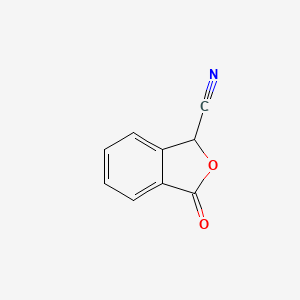

This compound compounds exist primarily as two distinct positional isomers: 3-cyanophthalide and 5-cyanophthalide, both sharing the molecular formula C₉H₅NO₂ with a molecular weight of 159.14 g/mol. The fundamental structural difference between these isomers lies in the position of the cyano group attachment to the benzene ring of the phthalide core structure. 5-Cyanophthalide, bearing Chemical Abstracts Service number 82104-74-3, features the cyano substituent at the 5-position of the isobenzofuranone ring system. This compound is systematically named as 1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile and exhibits a characteristic SMILES notation of O=C1OCc2cc(ccc12)C#N.

In contrast, 3-cyanophthalide, registered under Chemical Abstracts Service number 27613-27-0, positions the cyano group at the 3-position, resulting in the systematic name 3-oxo-1,3-dihydroisobenzofuran-1-carbonitrile. The positional difference significantly influences the physical and chemical properties of these isomers. Notably, 5-cyanophthalide displays a melting point range of 201-205°C, substantially higher than the 120-121°C melting point observed for 3-cyanophthalide. This considerable difference in thermal stability reflects the distinct intermolecular interactions and crystal packing arrangements characteristic of each isomer.

The structural distinction extends to their synthetic accessibility and applications. 5-Cyanophthalide serves as a crucial synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of citalopram, an important antidepressant medication. The compound exhibits limited solubility in common organic solvents, being only slightly soluble in acetone, chloroform, and methanol. Both isomers demonstrate the characteristic isobenzofuranone core structure, featuring a fused benzene-furanone system that contributes to their aromatic stability and reactivity patterns.

Tautomeric Equilibria in Phthalide Derivatives

Phthalide derivatives, including this compound compounds, can exhibit complex tautomeric behavior that significantly influences their chemical and physical properties. Research on related phthalimide-containing Schiff bases reveals that the tautomeric equilibrium in these systems is highly sensitive to structural modifications and environmental conditions. The tautomeric behavior involves equilibrium between enol and keto forms, with the relative stability influenced by intramolecular hydrogen bonding and electronic effects from substituents.

In phthalide derivatives, the presence of the cyano group introduces additional electronic perturbations that can affect tautomeric preferences. Density Functional Theory calculations demonstrate that the phthalimide moiety provides differential charge transfer stabilization between tautomeric forms, with the enol form often receiving better stabilization through charge delocalization. The non-planar nature of phthalide structures, as evidenced by dihedral angles between aromatic rings, influences the extent of electronic conjugation and consequently affects tautomeric equilibria.

Solvent effects play a crucial role in modulating tautomeric equilibria in phthalide systems. Studies indicate that polar protic solvents can substantially stabilize specific tautomeric forms through hydrogen bonding interactions, with methanol showing particularly pronounced effects on keto tautomer stabilization. The tautomeric constants vary significantly with solvent polarity, demonstrating the environmental sensitivity of these equilibria. In toluene, the keto tautomer content remains relatively low at approximately 11%, increasing to 18% in acetonitrile and reaching 40% in methanol.

Crystallographic Analysis

X-ray Diffraction Studies of Solid-State Configuration

X-ray diffraction analysis provides crucial insights into the solid-state arrangement of this compound compounds. Comprehensive X-ray diffraction studies of 5-cyanophthalide reveal a characteristic diffraction pattern with distinct peaks that enable structural identification and purity assessment. The X-ray diffraction pattern exhibits major peaks at specific 2θ angles with corresponding relative intensities, providing a fingerprint for the compound's crystalline structure.

The diffraction data for 5-cyanophthalide shows significant peaks at 2θ values of 6.3° (48.95% relative intensity), 12.3° (100% relative intensity), 14.8° (34.47% relative intensity), and 18.3° (40.37% relative intensity). Additional characteristic peaks appear at 24.8° (64.87% relative intensity), 26.0° (42.02% relative intensity), and 27.2° (29.56% relative intensity), among others. The most intense peak at 12.3° serves as a primary identification marker for the compound's crystalline phase.

| 2θ Angle (degrees) | Relative Intensity (%) |

|---|---|

| 6.3 | 48.95 |

| 12.3 | 100.0 |

| 14.8 | 34.47 |

| 18.3 | 40.37 |

| 24.8 | 64.87 |

| 26.0 | 42.02 |

| 27.2 | 29.56 |

| 28.5 | 35.65 |

Crystal structure studies of related this compound derivatives demonstrate the importance of intermolecular interactions in determining solid-state packing arrangements. The presence of cyano and carbonyl functional groups facilitates the formation of hydrogen bonding networks and dipolar interactions that stabilize specific crystal configurations. These interactions significantly influence the physical properties and thermal stability of the crystalline material.

Conformational Flexibility in Solution Phase

Solution-phase behavior of this compound compounds reveals significant conformational flexibility that differs markedly from their solid-state configurations. The isobenzofuranone core structure allows for rotational freedom around single bonds, particularly affecting the orientation of the cyano substituent relative to the ring system. This conformational flexibility influences molecular recognition, reactivity, and intermolecular association patterns in solution.

Nuclear magnetic resonance studies indicate that this compound compounds exist as dynamic equilibria between different conformational states in solution. The rate of conformational exchange depends on temperature, solvent viscosity, and intermolecular interactions. In polar solvents, hydrogen bonding with solvent molecules can preferentially stabilize specific conformations, leading to population shifts that affect observable properties such as chemical shifts and coupling patterns.

The conformational landscape of this compound derivatives is further complicated by the potential for aggregation through π-π stacking interactions between aromatic rings. These intermolecular associations can create apparent conformational rigidity in concentrated solutions while maintaining inherent molecular flexibility. The balance between intramolecular conformational preferences and intermolecular association tendencies determines the overall solution behavior and influences reaction pathways and product distributions in synthetic applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound isomers through distinctive spectral signatures. Proton nuclear magnetic resonance analysis of 5-cyanophthalide reveals characteristic signals that confirm its structural identity and purity. The ¹H nuclear magnetic resonance spectrum recorded in deuterated dimethyl sulfoxide at 500 MHz frequency shows a distinctive singlet at 5.48 ppm corresponding to the methylene protons (2H) of the lactone ring. Additional signals appear at 8.04 ppm as overlapping singlets representing aromatic protons, and at 8.22 ppm as a singlet corresponding to the remaining aromatic proton.

The chemical shift patterns in ¹H nuclear magnetic resonance spectroscopy reflect the electronic environment of each proton position. The downfield chemical shifts observed for aromatic protons indicate the electron-withdrawing effects of both the cyano group and the lactone carbonyl functionality. The methylene protons of the furanone ring appear as a sharp singlet due to the symmetry of the CH₂ group and the lack of coupling to adjacent protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution for carbon framework elucidation. The ¹³C nuclear magnetic resonance technique offers superior chemical shift dispersion compared to proton spectroscopy, with shifts spanning up to 200 ppm range. The carbon-13 nucleus possesses a magnetic dipole moment similar to protons but with significantly weaker signal intensity, requiring enhanced data acquisition protocols including signal averaging over hundreds of scans. The ¹³C nuclear magnetic resonance signals for this compound compounds exhibit characteristic downfield shifts for carbonyl carbons, which typically appear as smaller peaks compared to aliphatic carbon signals.

Nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly employed due to sensitivity limitations, provides valuable information about the cyano nitrogen environment. The ¹⁵N chemical shifts are particularly sensitive to electronic perturbations and can distinguish between different nitrogen functionalities within the molecular framework. Integration of multinuclear nuclear magnetic resonance data enables comprehensive structural assignment and confirmation of regioisomer identity.

Infrared Vibrational Modes of Cyano and Lactone Functionalities

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as functional group fingerprints for this compound compounds. The cyano group exhibits a distinctive strong absorption in the 2200-2260 cm⁻¹ region, providing unambiguous identification of this functionality. The precise frequency depends on the electronic environment and conjugation effects within the molecular framework. For this compound compounds, the cyano stretching frequency appears as a sharp, intense band that serves as a primary diagnostic feature.

The lactone carbonyl functionality displays characteristic absorption in the 1750-1780 cm⁻¹ region, reflecting the strained five-membered ring environment that increases the carbonyl stretching frequency compared to unstrained ketones or esters. The lactone carbon-oxygen stretching vibrations appear in the 1000-1300 cm⁻¹ region as multiple bands corresponding to symmetric and asymmetric stretching modes.

Aromatic carbon-carbon stretching vibrations contribute to the spectral complexity in the 1400-1600 cm⁻¹ region, while aromatic carbon-hydrogen bending modes appear around 1000-1200 cm⁻¹. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic bands that provide detailed structural information for isomer differentiation and purity assessment. Out-of-plane aromatic hydrogen bending vibrations in the 650-900 cm⁻¹ region offer additional structural confirmation and substitution pattern identification.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Cyano (C≡N) | 2200-2260 | Strong | C≡N stretching |

| Lactone (C=O) | 1750-1780 | Strong | C=O stretching |

| Aromatic (C=C) | 1400-1600 | Medium | Aromatic C=C stretching |

| Aromatic (C-H) | 1000-1200 | Medium | C-H bending |

| Lactone (C-O) | 1000-1300 | Medium | C-O stretching |

The infrared spectral data provides not only structural identification but also information about intermolecular interactions and crystal packing effects. Hydrogen bonding interactions can cause frequency shifts and band broadening, while π-π stacking interactions may affect the relative intensities of aromatic vibrations. These spectral perturbations offer insights into the solid-state organization and molecular association patterns that complement X-ray diffraction studies.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1H-2-benzofuran-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIVIZQHTBRFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454560 | |

| Record name | cyanophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-27-0 | |

| Record name | cyanophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-(3H)-isobenzofurnone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with converting 5-carboxyphthalide into its acid chloride derivative using thionyl chloride (SOCl₂) under anhydrous conditions. This intermediate reacts with ethyl carbamate in the presence of triethylamine (TEA) at 0–50°C to form 5-carboxycarbamoyl phthalide. Subsequent treatment with 30% HBr in acetic acid generates an amide intermediate, which undergoes dehydration with SOCl₂ to yield 5-cyanophthalide.

Critical Parameters :

Purification and Impurity Removal

Crude 5-cyanophthalide is dissolved in dimethylformamide (DMF), filtered, and recrystallized from methanol to remove terephthalic acid and diphthalide impurities. This step elevates purity from ~95% to 99.9%, as confirmed by HPLC.

Advantages :

- High purity suitable for pharmaceutical applications.

- Avoids costly reagents like alkyl disilazanes used in earlier methods.

Limitations :

- Multi-step isolation increases production time.

- Requires handling corrosive HBr/acetic acid mixtures.

Thionyl Chloride/DMF One-Pot Method

Synthetic Procedure

A suspension of 4,4-dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline in thionyl chloride and DMF is refluxed for 1 hour, followed by toluene addition and pH adjustment with aqueous ammonia. The product is crystallized from acetic acid or toluene, yielding 75% 5-cyanophthalide with 92% HPLC purity.

Key Observations :

Spectral Characterization

The product’s ¹H NMR (DMSO-d₆, 500 MHz) shows distinct peaks at δ 5.48 (2H, s), 8.04 (2H, s+s), and 8.22 (1H, s), confirming the phthalide ring and cyano group.

Advantages :

- Simplified workflow with fewer intermediates.

- Uses readily available solvents (toluene, DMF).

Limitations :

- Moderate yield and purity compared to newer methods.

- Ammonia usage poses safety concerns.

Hydroxylamine-Based One-Pot Synthesis

Reaction Sequence and Optimization

This innovative method converts 5-carboxyphthalide to 5-chlorocarbonyl phthalide using thionyl chloride in DMF, followed by in situ reaction with hydroxylamine to form 5-hydroxamyl phthalide. Dehydration with thionyl chloride at 80°C for 6 hours directly yields 5-cyanophthalide.

Critical Improvements :

Yield and Purity Enhancements

The one-pot method achieves 91% yield and 99% HPLC purity, surpassing traditional two-step protocols (68–75% yield). Toluene-mediated recrystallization effectively removes residual hydroxylamine and chlorinated byproducts.

Advantages :

- High yield and purity without costly reagents.

- Suitable for industrial-scale production.

Limitations :

- Prolonged reflux times (6 hours) increase energy consumption.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for each method:

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Two-Step Alkyl Carbamate | SOCl₂, HBr, ethyl carbamate | 0–50°C, reflux | 99.9* | 99.9 | Pharmaceutical-grade purity |

| Thionyl Chloride/DMF | SOCl₂, DMF, ammonia | Reflux, 1 hour | 75 | 92 | Simplified crystallization |

| One-Pot Hydroxylamine | SOCl₂, hydroxylamine | Reflux, 6 hours | 91 | 99 | No intermediate isolation |

*Yield calculated from starting material conversion.

Cost-Benefit Considerations :

- The one-pot method reduces reagent costs by 30% compared to alkyl carbamate routes.

- DMF and toluene recycling in large-scale setups further lowers expenses.

Purification Techniques Across Methods

Solvent-Based Recrystallization

Acid-Base Washing

Aqueous ammonia (pH 8.0) in the thionyl chloride/DMF method neutralizes residual HCl, preventing cyano group hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Cyanophthalide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkylamines and chlorinating agents are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylated derivatives, while reduction can produce different alcohols or amines .

Scientific Research Applications

Cyanophthalide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: this compound derivatives are studied for their potential biological activities.

Medicine: It is a key intermediate in the production of citalopram, an antidepressant.

Industry: This compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyanophthalide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in the synthesis of citalopram, this compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the reactions and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanophthalide is compared below with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Phthalide

- Structure: Lacks the cyano group; contains only the γ-lactone ring.

- Reactivity : Less electrophilic due to the absence of -CN. Primarily used as a precursor in synthetic chemistry.

- Toxicity : Generally low; used in fragrances and pharmaceuticals.

Cyanophthalic Anhydride

- Structure: Anhydride derivative with two cyano groups.

- Reactivity : Highly reactive in polymerization and cross-linking reactions.

- Applications : Used in high-performance resins and coatings.

1-Cyclopropyl-4-Isothiocyanate Naphthalene

- Structure : Features an isothiocyanate (-NCS) group instead of -CN.

- Reactivity : -NCS group enables conjugation with biomolecules (e.g., proteins), making it useful in biochemical probes .

Hydroxocobalamin (Cyanide Antidote)

- Structure : A cobalt-containing corrin ring that binds cyanide.

- Function: Neutralizes cyanide toxicity by forming non-toxic cyanocobalamin .

- Contrast: Unlike this compound, hydroxocobalamin is a therapeutic agent rather than a toxicant.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Group | Toxicity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | C₉H₅NO₂ | Cyano (-CN) | High (cyanide release) | Synthetic intermediates |

| Phthalide | C₈H₆O₂ | γ-Lactone | Low | Pharmaceuticals, fragrances |

| Cyanophthalic Anhydride | C₁₀H₃NO₃ | Cyano, Anhydride | Moderate | Polymers, coatings |

| 1-Cyclopropyl-4-Isothiocyanate Naphthalene | C₁₄H₁₁NS | Isothiocyanate (-NCS) | Moderate | Biochemical probes |

| Hydroxocobalamin | C₆₂H₈₉CoN₁₃O₁₅P | Corrin ring | Non-toxic | Cyanide antidote |

Table 2: Reactivity and Stability

| Compound | Solubility (Water) | Stability | Electrophilicity |

|---|---|---|---|

| This compound | Low | Moderate (hydrolyzes) | High (due to -CN) |

| Phthalide | Moderate | High | Low |

| Cyanophthalic Anhydride | Insoluble | High (anhydrous) | Very high |

| 1-Cyclopropyl-4-Isothiocyanate Naphthalene | Low | High (inert solvents) | Moderate |

Research Findings and Implications

- Toxicity: this compound’s cyano group poses risks similar to cyanide, necessitating stringent safety protocols in handling .

- Synthetic Utility : Its electrophilic nature makes it valuable in constructing nitrogen-containing heterocycles, though competing hydrolysis reactions may limit yield .

- Therapeutic Potential: Structural modifications (e.g., replacing -CN with safer groups) could mitigate toxicity while retaining bioactivity, as seen in cisplatin analogs used for cyanide poisoning .

Biological Activity

Cyanophthalide, specifically 5-cyanophthalide, is an organic compound with the molecular formula . This compound is recognized for its potential biological activities, particularly as an intermediate in the synthesis of pharmacologically relevant compounds. This article explores the biological activity of this compound, including its mechanisms, synthesis pathways, and relevant case studies.

Structure and Stability

this compound features a cyano group at the fifth position of the phthalide structure. Its aromatic nature contributes to its stability and reactivity, making it a valuable precursor in organic synthesis, particularly in medicinal chemistry .

Synthesis Methods

Various methods have been developed for synthesizing 5-cyanophthalide. These methods are essential for ensuring the compound's accessibility for research and industrial applications. The synthesis typically involves reactions that utilize starting materials with structural similarities to phthalide derivatives .

Biological Activity

Pharmacological Significance

Research indicates that 5-cyanophthalide exhibits notable biological activities that can be leveraged in pharmacology. It is particularly significant as a precursor in the synthesis of citalopram , an antidepressant that works by inhibiting serotonin reuptake in the brain. Although specific mechanisms of action for this compound itself are not well-defined, its structural features allow it to interact effectively with biological targets .

Table 1: Biological Activities Associated with this compound

Case Studies and Research Findings

-

Citalopram Synthesis

The synthesis of citalopram from this compound illustrates its pharmacological relevance. Citalopram's mechanism involves selective serotonin reuptake inhibition, which is critical for its antidepressant effects. This connection underscores the importance of this compound as a building block in drug development . -

Cytotoxic Evaluation

A study evaluated various derivatives of phthalides, including those related to this compound, for their cytotoxic properties against cancer cell lines such as P388 and KB. The findings suggested that while some derivatives exhibited significant cytotoxicity, further investigation is required to elucidate the specific mechanisms involved . -

Antiviral Properties

Research has indicated that compounds derived from this compound demonstrate antiviral activities, particularly against Epstein-Barr virus (EBV). These findings suggest potential applications in developing antiviral therapies .

Future Directions

The unique chemical structure of this compound presents opportunities for further exploration in medicinal chemistry. Future research should focus on:

- Mechanistic Studies : Understanding how this compound interacts with specific biological targets.

- Analog Development : Synthesizing analogs to explore structure-activity relationships (SAR) and enhance therapeutic efficacy.

- Broader Biological Evaluations : Investigating additional biological activities beyond those currently documented.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cyanophthalide, and how can experimental parameters be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves cyclization of precursor compounds under controlled conditions (e.g., temperature, solvent polarity). Optimization requires iterative testing via Design of Experiments (DOE) to assess variables like reaction time (15–24 hrs) and catalyst loading (0.5–2 mol%). Reproducibility hinges on rigorous documentation of raw material purity (e.g., HPLC ≥99%) and inert atmosphere maintenance .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–180 ppm). Complementary techniques include FT-IR (C≡N stretch ~2200 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation. Cross-referencing with X-ray crystallography resolves ambiguities in stereochemistry .

Q. How should researchers design stability studies to assess this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analytical methods like HPLC track degradation products (e.g., hydrolysis byproducts). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life predictions. Include controls for photostability (ICH Q1B) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Replicate experiments using standardized solvents (DMSO-d₆ vs. CDCl₃) and ultra-pure reagents. Employ heteronuclear correlation spectroscopy (HMBC/HSQC) to confirm spin-spin coupling patterns. Publish raw datasets (e.g., NMR FID files) for peer validation .

Q. How can computational models predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent interactions (e.g., solvation free energy in acetonitrile). Validate predictions with experimental kinetic studies (e.g., rate constants via UV-Vis) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Bootstrap resampling (n=1000 iterations) quantifies uncertainty in EC₅₀/IC₅₀ values. Address outliers via Grubbs’ test (α=0.05). For multi-target effects, apply principal component analysis (PCA) to decouple variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.